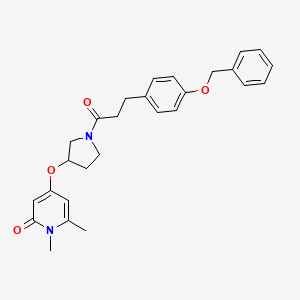
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a fascinating compound due to its complex structure and diverse potential applications. This compound falls within the realm of organic chemistry and may pique interest among researchers for its intricate synthesis and various functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, the synthesis generally involves several steps:
Starting materials: : Begin with commercially available starting materials such as 1,6-dimethylpyridin-2(1H)-one and benzyloxyphenyl derivatives.
Formation of the key intermediate: : Conduct a series of reactions, including amide bond formation, to introduce the propanoyl-pyrrolidine group.
Final coupling: : Employ etherification to link the pyrrolidinyl oxy group to the dimethylpyridinone structure.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms might be employed to achieve scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage at the benzyloxy group.
Reduction: : The compound’s propanoyl group might be reduced to corresponding alcohols.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Use reagents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Formation of carboxylic acids from benzylic alcohol.
Reduction: : Generation of secondary or tertiary alcohols from the propanoyl moiety.
Substitution: : Formation of substituted pyrrolidine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
This compound may interact with biological targets due to its structural features, potentially aiding in the development of bioactive molecules or probes for studying biochemical pathways.
Medicine
The compound's structure suggests it might possess pharmacological properties, such as activity at certain receptors or enzymes. Research could explore its potential as a therapeutic agent for various conditions.
Industry
Industrial applications might include its use in material science for developing novel polymers or as a precursor in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy group could facilitate binding to hydrophobic pockets, while the pyrrolidin-3-yl and dimethylpyridinone moieties might interact with active sites through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparing this compound with similar structures, we might look at:
4-((1-(3-(4-hydroxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: : The hydroxyl group offers different reactivity.
4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: : The methoxy group impacts solubility and steric effects differently.
Each of these analogs possesses unique properties that can influence their chemical behavior and application potential.
Conclusion
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a compound that opens doors to various research and industrial opportunities. Its synthesis, chemical reactions, applications, and mechanisms are vast and intriguing, underlining its significance in the realm of advanced organic compounds.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-20-16-25(17-27(31)28(20)2)33-24-14-15-29(18-24)26(30)13-10-21-8-11-23(12-9-21)32-19-22-6-4-3-5-7-22/h3-9,11-12,16-17,24H,10,13-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXGCKFDIVJKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














